molecular formula C20H20N2O6 B2953728 Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate CAS No. 1421451-63-9

Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2953728
CAS No.: 1421451-63-9
M. Wt: 384.388
InChI Key: IBDXTVJNYVCKNE-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a 2,3-dihydrobenzofuran moiety via an oxoacetamido bridge and a hydroxyethylamine side chain. This structure integrates multiple functional groups:

  • Methyl benzoate: Provides lipophilicity and structural rigidity.
  • Oxoacetamido linkage: Facilitates hydrogen bonding and enhances molecular stability.
  • 2,3-Dihydrobenzofuran: A heterocyclic aromatic system that may improve metabolic stability and influence electronic properties.

Properties

IUPAC Name

methyl 4-[[2-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-27-20(26)12-2-5-15(6-3-12)22-19(25)18(24)21-11-16(23)13-4-7-17-14(10-13)8-9-28-17/h2-7,10,16,23H,8-9,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXTVJNYVCKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydrobenzofuran moiety, which is known for various biological activities. Its molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 356.42 g/mol. The presence of the dihydrobenzofuran ring is significant as it contributes to the compound's interaction with biological targets.

Pharmacological Properties

  • Antioxidant Activity : Compounds containing dihydrobenzofuran structures have been reported to exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of monoamine oxidase B (MAO-B). MAO-B inhibitors are essential in treating neurodegenerative diseases such as Parkinson's disease by preventing the breakdown of neurotransmitters.
  • Anti-inflammatory Effects : Research indicates that derivatives of dihydrobenzofuran can possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms by which this compound exerts its biological effects involve:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.
  • Modulation of Signaling Pathways : It may influence various signaling pathways associated with cell survival, proliferation, and apoptosis.

Case Studies

  • Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that dihydrobenzofuran derivatives exhibited significant antioxidant activity through scavenging free radicals and reducing oxidative stress markers in vitro .
  • MAO-B Inhibition Study : In a recent study, chalcogenyl-2,3-dihydrobenzofuran derivatives were synthesized and evaluated for their MAO-B inhibitory activity. The results indicated that these compounds had promising inhibitory effects, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Anti-inflammatory Research : A study focusing on the anti-inflammatory properties of dihydrobenzofuran derivatives found that these compounds could effectively reduce inflammation in animal models by inhibiting the release of inflammatory mediators .

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
MAO-B InhibitionEnzyme inhibition
Anti-inflammatoryCytokine inhibition

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Activity/Properties Reference
Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate Methyl benzoate 2,3-Dihydrobenzofuran, hydroxyethylamine C₂₁H₂₁N₂O₆* ~397.4* Hypothesized enhanced binding due to rigid heterocycle N/A
Methyl 2-(2-(benzylamino)-2-oxoacetamido)benzoate () Methyl benzoate Benzyl group C₁₇H₁₆N₂O₅ 328.3 β1i: 31%, β5i: 32% inhibitory activity
Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate () Methyl benzoate 3-Methoxyphenethyl C₁₉H₂₀N₂O₅ 356.4 No activity reported; used as synthetic intermediate
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ) Methyl benzoate Quinoline-piperazine C₂₈H₂₅N₃O₃ 451.5 Crystallizes in ethyl acetate; characterized via NMR/HRMS

Notes:

  • Rigidity vs.
  • Electronic Effects: Electron-rich substituents (e.g., methoxy in ) may enhance solubility, while halogens (e.g., bromo in C2, ) could modulate electronic interactions in quinoline derivatives .

Activity and Functional Insights

  • Inhibitory Activity: The benzylamino analog () exhibits moderate immunoproteasome inhibition (β1i: 31%, β5i: 32%), suggesting that bulkier substituents (e.g., dihydrobenzofuran) might further optimize activity by filling hydrophobic binding pockets .
  • Synthetic Parallels : Compounds in were synthesized via crystallization in ethyl acetate, yielding high-purity solids. Similar methods likely apply to the target compound, with characterization via NMR and HRMS .

Key Differentiators

  • Metabolic Stability : The 2,3-dihydrobenzofuran moiety may confer resistance to oxidative metabolism compared to furan or simple phenyl groups (e.g., N-(furan-2-ylmethyl)-... in ) .

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